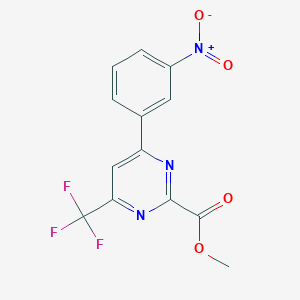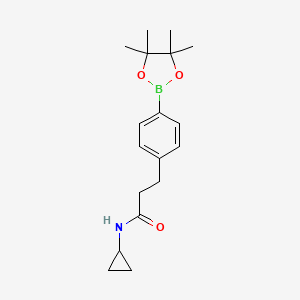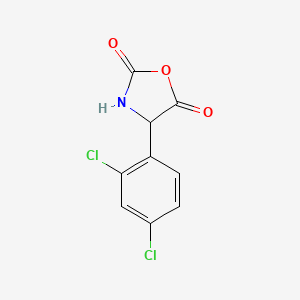![molecular formula C16H17N3O2 B13722504 4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 4-hydroxypropiophenone in the presence of anhydrous ethanol and a few drops of concentrated acetic acid. The mixture is stirred at room temperature and then heated to 50°C for several hours. The solvent is evaporated to obtain the crude product, which is then purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazone.
Reduction: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
作用机制
The mechanism of action of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
相似化合物的比较
Similar Compounds
4-amino-N’-[(1E)-1-(4-fluorophenyl)propylidene]benzohydrazide: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-amino-N’-[(1E)-1-(4-methoxyphenyl)propylidene]benzohydrazide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs .
属性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
4-amino-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(11-5-9-14(20)10-6-11)18-19-16(21)12-3-7-13(17)8-4-12/h3-10,20H,2,17H2,1H3,(H,19,21)/b18-15+ |
InChI 键 |
QUJNKHYSWDAWPF-OBGWFSINSA-N |
手性 SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
规范 SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)

![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)



![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)


![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
